2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-[3-(methylsulfanyl)phenyl]acetamide
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Overview
Description
2-(4-ETHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring, which is a common structural motif in many biologically active molecules, and an acetamide group, which is often involved in biochemical interactions.
Preparation Methods
The synthesis of 2-(4-ETHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrimidine ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Introduction of the phenyl group: This step may involve a Friedel-Crafts acylation reaction.
Attachment of the acetamide group: This can be done through an amide coupling reaction using reagents such as EDCI or DCC.
Incorporation of the methylsulfanyl group: This step may involve a nucleophilic substitution reaction.
Industrial production methods would likely optimize these steps for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-ETHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biochemical pathways involving pyrimidine derivatives.
Medicine: It has potential as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-ETHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biochemical pathways. The acetamide group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 2-(4-ETHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE include:
2-(4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE: Similar structure but with a methyl group instead of an ethyl group.
2-(4-ETHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)-N-[3-(METHYLSULFANYL)PHENYL]PROPIONAMIDE: Similar structure but with a propionamide group instead of an acetamide group.
The uniqueness of 2-(4-ETHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H21N3O2S |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-(4-ethyl-6-oxo-2-phenylpyrimidin-1-yl)-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C21H21N3O2S/c1-3-16-13-20(26)24(21(23-16)15-8-5-4-6-9-15)14-19(25)22-17-10-7-11-18(12-17)27-2/h4-13H,3,14H2,1-2H3,(H,22,25) |
InChI Key |
VWQFGNUISDYZFO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)SC |
Origin of Product |
United States |
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